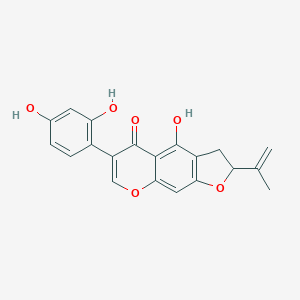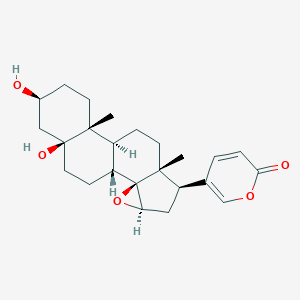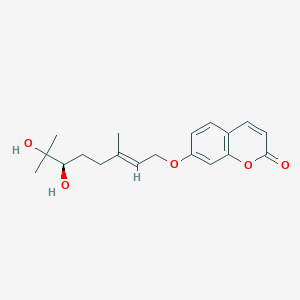
(+)-Medicarpin
Übersicht
Beschreibung
(+)-Medicarpin is a naturally occurring flavonoid found in the root bark of the plant Medicago sativa, commonly known as alfalfa. It belongs to a group of compounds called isoflavonoids, which are known to have antioxidant, anti-inflammatory, and anti-cancer properties. This compound has been studied extensively for its potential therapeutic applications and has been found to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
(+)-Medicarpin: wurde als eine Substanz mit signifikanten Antitumoreigenschaften identifiziert. Forschungen zeigen, dass es das Wachstum von Krebszellen, insbesondere bei Lungenkrebs, hemmen kann, indem es die Zellproliferation unterdrückt und Apoptose induziert .
Anti-Osteoporose-Effekte
Studien haben auch das Potenzial von This compound bei der Behandlung von Osteoporose hervorgehoben. Seine bioaktiven Verbindungen sind bekannt dafür, die Knochengesundheit zu fördern und den Knochenverlust zu verhindern .
Antibakterielle Eigenschaften
Die Verbindung zeigt antibakterielle Wirkungen, was sie zu einem Kandidaten für die Behandlung von bakteriellen Infektionen macht. Dies ist besonders relevant in der Suche nach neuen Antibiotika aufgrund der zunehmenden Antibiotikaresistenz .
Biosyntheseforschung
Kürzlichere Fortschritte in der Biosyntheseforschung haben die Produktion von This compound durch gentechnisch veränderte Mikroorganismen ermöglicht, was zu effizienteren und nachhaltigeren Produktionsmethoden führen könnte .
Metabolitenanalyse
Eine eingehende Metabolitenanalyse hat ergeben, dass This compound in vivo einer Isomerisierung unterliegt, wobei zahlreiche Metaboliten als potenzielle neue Verbindungen mit verschiedenen Anwendungen identifiziert wurden .
Pharmakokinetik
Das Verständnis der Pharmakokinetik von This compound ist entscheidend für seine Anwendung in der Medizin. Studien haben seine Verteilung in mehreren Organen verfolgt und Einblicke in seine Absorption und seinen Metabolismus geliefert .
Eigenschaften
IUPAC Name |
(6aS,11aS)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-18-10-3-5-11-13-8-19-14-6-9(17)2-4-12(14)16(13)20-15(11)7-10/h2-7,13,16-17H,8H2,1H3/t13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRJSISNDPOJOP-CZUORRHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H]3COC4=C([C@H]3O2)C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872005 | |
| Record name | (+/-)-Medicarpin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33983-40-3, 33983-39-0 | |
| Record name | rel-(6aR,11aR)-6a,11a-Dihydro-9-methoxy-6H-benzofuro[3,2-c][1]benzopyran-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33983-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Medicrpin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033983390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Medicarpin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of (+)-medicarpin?
A1: this compound exhibits its biological activity through various mechanisms, including:
- Antimitotic activity: It demonstrates potent antimitotic properties, particularly in sea urchin eggs, by inhibiting cell division at different stages []. The 2-methoxy substituent appears to be crucial for this activity.
- Induction of lipolysis: this compound promotes lipolysis in brown adipocytes by activating Protein Kinase A (PKA) []. This activation leads to the phosphorylation of hormone-sensitive lipase (HSL) at Serine660, a key step in lipolysis.
- Induction of NRF2 Transcription: this compound can activate the NRF2 pathway []. This transcription factor regulates antioxidant genes like HO-1, GCLC, and NQO1. It also appears to increase NRF2 mRNA levels and inhibit NRF2 proteasomal degradation.
Q2: How does this compound affect the PTEN/AKT signaling pathway in head and neck squamous cell carcinoma (HNSCC)?
A: Research indicates that this compound treatment of HNSCC cells leads to an increase in PTEN and AKT gene expression while decreasing PDK1 gene expression []. These changes were also observed at the protein level. This modulation of the PTEN/AKT pathway suggests a potential role for this compound in HNSCC treatment.
Q3: How does this compound contribute to the defense mechanisms of plants against pathogens?
A: this compound acts as a phytoalexin, an antimicrobial compound produced by plants in response to pathogen attacks [, , , ]. Its accumulation in infected tissues helps to inhibit the growth of fungi and other pathogens.
Q4: Does this compound interact with the immune system?
A: Studies suggest that this compound can influence immune responses, particularly in the context of estrogen-deficient bone loss []. It has been shown to decrease the levels of pro-osteoclastogenic Th17 and B cells while promoting T-regulatory cell differentiation. This suggests an immunomodulatory role for this compound.
Q5: What is the molecular formula, weight, and structure of this compound?
A: * Molecular Formula: C16H14O4 * Molecular Weight: 270.28 g/mol* Structure: this compound is a pterocarpan, characterized by a benzofuran system fused to a chroman unit. It has a chiral center at positions 6a and 11a, with the (+)-enantiomer having the 6aS,11aS configuration [, ].
Q6: What spectroscopic data are available for characterizing this compound?
A6: Various spectroscopic methods have been employed to characterize this compound, including:
- NMR Spectroscopy (1H NMR, 13C NMR, DEPT, COSY, HMQC, HMBC): NMR analyses provide detailed structural information, including proton and carbon chemical shifts, coupling constants, and spatial relationships between atoms [, , , , , , ].
- Mass Spectrometry (MS, FAB-MS): MS techniques determine the molecular weight and fragmentation patterns of the compound, confirming its identity [, , ].
- UV-Visible Spectroscopy (UV): UV spectra provide information about the electronic transitions within the molecule, aiding in structural elucidation [, , ].
- Infrared Spectroscopy (IR): IR spectra reveal functional groups present in the molecule, such as hydroxyl groups, aromatic rings, and C-O bonds [, , ].
- Circular Dichroism (CD): CD spectroscopy, in conjunction with X-ray diffraction, has been used to determine the absolute configuration of this compound [].
Q7: Are there any computational studies exploring the structure-activity relationships of medicarpin and its analogs?
A: While the provided papers don't delve into specific computational studies, they highlight the importance of the 2-methoxy substituent for the antimitotic activity of pterocarpans []. This suggests that computational methods like QSAR (Quantitative Structure-Activity Relationship) could be valuable for understanding and predicting the activity of medicarpin analogs.
Q8: How does the chemical structure of this compound influence its biological activity?
A:
- 2-Methoxy Substituent: The presence of the 2-methoxy group in this compound appears to be essential for its potent antimitotic activity [].
- Chirality: The (+)-(6aS,11aS)-enantiomer of medicarpin exhibits significantly higher osteogenic activity compared to the (-)-enantiomer or the racemic mixture []. This highlights the importance of chirality for its biological effects.
Q9: What is the bioavailability and metabolic fate of this compound?
A9: Limited information is available on the pharmacokinetics of this compound. As a natural product, it is likely metabolized by various enzymes, potentially leading to the formation of glucuronide or sulfate conjugates.
Q10: What in vitro models have been used to study the biological activity of this compound?
A10: Several in vitro models have been used, including:
- Sea Urchin Eggs: To evaluate antimitotic activity and determine the impact of structural modifications on potency [].
- Mouse Brown Adipocytes: To investigate its effects on lipolysis and the underlying mechanism involving PKA activation [].
- Human Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines: To assess its potential anti-cancer effects and impact on the PTEN/AKT signaling pathway [].
Q11: What in vivo models have been used to study the effects of this compound?
A11: In vivo studies have been conducted in:
- Mice: To investigate the effects of this compound and its methoxyisoflavone analogs on estrogen-deficient bone loss. These studies demonstrated the ability of these compounds to prevent bone loss and modulate immune responses [].
Q12: Have there been any clinical trials involving this compound?
A12: The provided papers do not mention any clinical trials involving this compound.
Q13: Are there any known mechanisms of resistance to this compound in fungi or other organisms?
A: Some fungal pathogens, such as Nectria haematococca MP VI, can detoxify medicarpin by converting it to less toxic derivatives []. This detoxification mechanism involves the enzymatic modification of the pterocarpan structure, reducing its antifungal activity.
Q14: When was this compound first isolated and what are some milestones in its research?
A: * Isolation: this compound was first isolated from various plant species, including Arachis hypogaea (groundnut) []. * Total Synthesis: The first asymmetric total synthesis of this compound was achieved, enabling further research into its biological activity and therapeutic potential [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















